Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone
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Overview
Description
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone: is a complex organic compound known for its unique structure and properties. This compound is a derivative of terephthalaldehyde, which is an organic compound with the formula C₆H₄(CHO)₂. Terephthalaldehyde is one of three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring .
Preparation Methods
The synthesis of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone involves multiple steps. The initial step typically involves the preparation of terephthalaldehyde from p-xylene. . The subsequent steps involve the reaction of terephthalaldehyde with aniline and 4-methoxyaniline under specific conditions to form the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone involves its ability to form stable complexes with metal ions and other molecules. The compound’s molecular targets and pathways are primarily related to its coordination chemistry and the formation of imine bonds. These interactions can influence various biochemical pathways and cellular processes, depending on the specific application and context.
Comparison with Similar Compounds
Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone can be compared with other similar compounds, such as:
Terephthalaldehyde bis{[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone}: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
N,N′-Terephthalylidene-bis(4-fluoroaniline): Another related compound with different functional groups, which can result in distinct reactivity and applications.
Properties
Molecular Formula |
C40H36N14O2 |
---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
2-N-[(E)-[4-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C40H36N14O2/c1-55-33-21-17-31(18-22-33)45-37-47-35(43-29-9-5-3-6-10-29)49-39(51-37)53-41-25-27-13-15-28(16-14-27)26-42-54-40-50-36(44-30-11-7-4-8-12-30)48-38(52-40)46-32-19-23-34(56-2)24-20-32/h3-26H,1-2H3,(H3,43,45,47,49,51,53)(H3,44,46,48,50,52,54)/b41-25+,42-26+ |
InChI Key |
SEPAPGDBSXCCHF-RIVOPQIESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)/C=N/NC5=NC(=NC(=N5)NC6=CC=C(C=C6)OC)NC7=CC=CC=C7 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(C=C4)C=NNC5=NC(=NC(=N5)NC6=CC=C(C=C6)OC)NC7=CC=CC=C7 |
Origin of Product |
United States |
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